molecular formula C13H14FNO B14920751 2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine

2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B14920751
M. Wt: 219.25 g/mol
InChI Key: CBOLYBVHLMKDFQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine is an organic compound that features a fluorinated phenyl ring and a furan ring connected by an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and furan-2-carboxaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-fluorobenzaldehyde with furan-2-carboxaldehyde in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Final Product: The final step involves the alkylation of the amine with an appropriate alkylating agent to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and furan ring contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by competing with endogenous ligands.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)ethanamine
  • 2-(2-bromophenyl)-N-(furan-2-ylmethyl)ethanamine
  • 2-(2-methylphenyl)-N-(furan-2-ylmethyl)ethanamine

Uniqueness

2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C13H14FNO/c14-13-6-2-1-4-11(13)7-8-15-10-12-5-3-9-16-12/h1-6,9,15H,7-8,10H2

InChI Key

CBOLYBVHLMKDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNCC2=CC=CO2)F

Origin of Product

United States

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